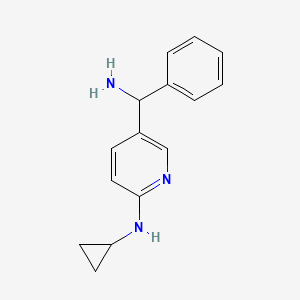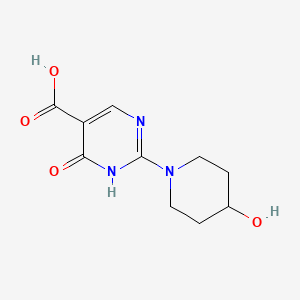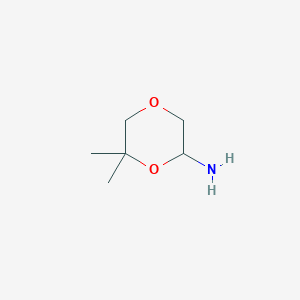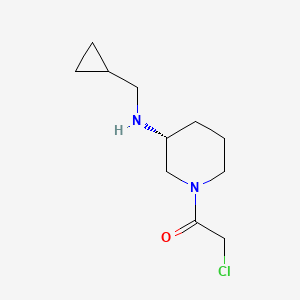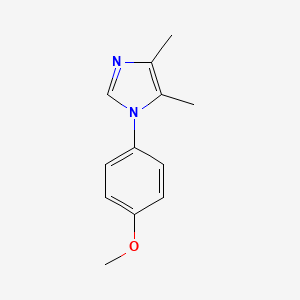
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 4-methoxyphenyl group and two methyl groups at positions 4 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole typically involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of ammonium acetate. The reaction proceeds through a multi-step process, including the formation of an intermediate Schiff base, followed by cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
- Oxidation of the methoxy group yields 4-methoxybenzoic acid.
- Reduction of the imidazole ring forms dihydroimidazole derivatives.
- Substitution reactions introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-1H-imidazole: Lacks the two methyl groups, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring, leading to distinct reactivity and applications.
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-triazole: Contains a triazole ring, offering different pharmacological and chemical properties.
Uniqueness: 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-4,5-dimethylimidazole |
InChI |
InChI=1S/C12H14N2O/c1-9-10(2)14(8-13-9)11-4-6-12(15-3)7-5-11/h4-8H,1-3H3 |
InChI-Schlüssel |
DRMLCJKTQOIBPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C=N1)C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




